2-Ethylpyridin-4-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1159817-56-7 |
|---|---|
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
2-ethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO/c1-2-6-5-7(9)3-4-8-6/h3-5H,2H2,1H3,(H,8,9) |
InChI Key |
IHNUWRCEHYCSOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C=CN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethylpyridin 4 Ol and Its Analogues
Classical and Contemporary Organic Synthesis Pathways
The construction of the pyridin-4-ol scaffold can be achieved through several established and modern synthetic routes. These methods often involve the formation of the pyridine (B92270) ring from acyclic precursors or the modification of a pre-existing pyridine ring.
Ring-Closing Strategies and Heterocycle Formation
Ring-closing reactions are a cornerstone for the synthesis of heterocyclic compounds, including pyridin-4-ols. These strategies typically involve the cyclization of a linear precursor containing the necessary atoms to form the pyridine ring.
One notable approach involves the reaction of 1,3-dicarbonyl compounds with an ammonia (B1221849) source. google.comgoogle.com For instance, reacting 1,3-diketones with ammonia, followed by N-acylation of the resulting α,β-unsaturated β-aminoketones and subsequent intramolecular aldol (B89426) condensation, can yield substituted 4-hydroxypyridines. google.comgoogle.com This multi-step process provides a pathway to various substituted pyridinol derivatives.
Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of cyclic compounds. organic-chemistry.org While not directly applied to 2-ethylpyridin-4-ol in the provided context, RCM is a key step in constructing various heterocyclic ring systems, such as dihydropyrano[2,3-c]pyrazoles, and demonstrates the potential for creating fused ring systems involving a pyridine or pyranone core. organic-chemistry.orgktu.edu The reaction typically employs ruthenium-based catalysts, like Grubbs' catalysts, to facilitate the formation of cyclic alkenes from diene precursors. organic-chemistry.orgktu.edu
Functional Group Interconversions on Pyridine Frameworks
Functional group interconversions (FGI) on a pre-existing pyridine ring provide an alternative and versatile approach to this compound and its analogues. This strategy allows for the late-stage introduction of desired functional groups.
A common precursor for such transformations is a pyridine derivative with a leaving group at the 4-position, which can be displaced by a hydroxyl group or its equivalent. For example, a chloro- or bromo-substituted pyridine can undergo nucleophilic substitution with a hydroxide (B78521) source to yield the corresponding pyridin-4-ol. vanderbilt.eduub.edu
The conversion of other functional groups, such as an amino group, to a hydroxyl group can also be achieved through diazotization followed by hydrolysis. Furthermore, the ethyl group at the 2-position can be introduced through various methods. For instance, the reaction of 2-picoline (2-methylpyridine) with formaldehyde (B43269) can yield 2-pyridineethanol, which can be further modified. archive.org The reactivity of alkyl groups on the pyridine ring can be influenced by other substituents present on the ring. archive.org
A key transformation in many synthetic routes is the conversion of the 4-hydroxy group into a more versatile functional group for further derivatization. For example, 4-hydroxypyridines can be converted into the corresponding pyrid-4-yl nonaflates. researchgate.netacs.org These nonaflates are excellent electrophiles for palladium-catalyzed coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position. researchgate.netacs.org
Multi-Component Reactions for Pyridinol Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering significant advantages in terms of atom economy and step efficiency. nih.govtcichemicals.comacsgcipr.org
A notable three-component reaction for the synthesis of highly substituted pyridin-4-ol derivatives involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. acs.orgresearchgate.netchim.it This method provides a flexible route to a wide range of functionalized 4-hydroxypyridines. researchgate.netchim.it The reaction proceeds through the formation of a β-methoxy-β-ketoenamide intermediate, which then undergoes cyclocondensation to yield the 4-hydroxypyridine (B47283). researchgate.netresearchgate.net This approach has been shown to be compatible with a variety of nitriles and carboxylic acids, including those with chiral side chains. researchgate.net
The Hantzsch dihydropyridine (B1217469) synthesis is another classic MCR that produces dihydropyridine derivatives from the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. tcichemicals.commdpi.com While this method primarily yields dihydropyridines, subsequent oxidation can lead to the corresponding pyridine derivatives.
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for the formation and derivatization of complex molecules. Both metal-catalyzed and organocatalytic approaches have been successfully employed in the synthesis of pyridinols.
Metal-Catalyzed Coupling Reactions for Pyridine Derivatization
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of the pyridine ring. princeton.edu Palladium-catalyzed reactions, in particular, have been extensively used.
As mentioned earlier, pyrid-4-yl nonaflates, derived from 4-hydroxypyridines, are excellent substrates for palladium-catalyzed coupling reactions such as the Suzuki, Stille, and Sonogashira reactions. researchgate.netacs.org These reactions allow for the introduction of aryl, vinyl, and alkynyl groups at the 4-position of the pyridine ring, providing access to a diverse range of analogues.
Furthermore, direct C-H functionalization of the pyridine ring has emerged as a highly attractive strategy. rsc.org For instance, the palladium-catalyzed arylation of pyridine N-oxides at the C2-position can be achieved using arylboronic esters. beilstein-journals.org The ethyl group at the 2-position of 2-ethylpyridine (B127773) can also undergo C-H activation. For example, the addition of the benzylic C-H bond of 2-ethylpyridine to styrene (B11656) can be catalyzed by potassium bis(trimethylsilyl)amide (KHMDS). rsc.org The regioselectivity of these C-H functionalization reactions can often be controlled by the choice of catalyst and reaction conditions. rsc.org
The following table summarizes some examples of metal-catalyzed reactions for pyridine derivatization.
| Reaction Type | Catalyst/Reagents | Substrate | Product | Reference |
| Suzuki Coupling | Pd Catalyst | Pyrid-4-yl nonaflate, Arylboronic acid | 4-Arylpyridine | acs.org |
| C-H Arylation | Cu Catalyst | Pyridine N-oxide, Arylboronic ester | 2-Arylpyridine | beilstein-journals.org |
| C-H Alkylation | KHMDS | 2-Ethylpyridine, Styrene | 2-(1-Phenylpropyl)pyridine | rsc.org |
Organocatalysis in Pyridinol Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in organic synthesis, offering a complementary approach to metal catalysis. rsc.org
L-proline has been shown to be an efficient organocatalyst for the synthesis of pyridine derivatives. derpharmachemica.com It can catalyze the cyclo-condensation of 1,3-dicarbonyl compounds and substituted acetamides to afford pyridine derivatives in good yields. derpharmachemica.com The proposed mechanism involves the formation of an imine between L-proline and the dicarbonyl compound, followed by cyclization with the acetamide. derpharmachemica.com
Chiral amine catalysts have been used in asymmetric [3+3] cycloaddition reactions to synthesize chiral pyranonaphthoquinones, demonstrating the potential of organocatalysis in constructing complex heterocyclic systems with high enantioselectivity. rsc.org Pyrrolidine-based organocatalysts, often derived from proline, are widely used in various asymmetric transformations, including aldol and Mannich reactions, which can be steps in the synthesis of functionalized heterocyclic compounds. unibo.it
The table below provides an example of an organocatalytic reaction for pyridine synthesis.
| Catalyst | Reactants | Product | Reference |
| L-Proline | 1,3-Dicarbonyl compound, Substituted acetamide | Substituted pyridine derivative | derpharmachemica.com |
Biocatalytic Transformations and Oxyfunctionalization of Pyridine Derivatives
The use of biological systems, such as enzymes and whole cells, presents an attractive alternative to traditional chemical synthesis for producing hydroxylated pyridines. researchgate.net These biocatalytic methods are often more efficient and selective, addressing the limitations of conventional approaches. researchgate.net
The direct hydroxylation of alkylpyridines using isolated enzymes is a promising route for the synthesis of valuable pyridinol intermediates. Enzymes, particularly monooxygenases, can catalyze the insertion of an oxygen atom into a C-H bond with high regio- and stereoselectivity. nih.govbiorxiv.org
In-situ generation of hydrogen peroxide, a necessary cosubstrate for peroxygenases, can improve conversion rates. When using an in-situ system, the hydroxylation of 2-ethylpyridine saw an increased conversion to the (R)-benzyl alcohol and the corresponding ketone. nih.gov
| Substrate | Biocatalyst | Product(s) | Conversion/Yield | Ref |
| 2-Ethylpyridine | rAaeUPO-PaDa-I-H | (R)-1-(Pyridin-2-yl)ethanol, 2-Ethylpyridine N-oxide | 3% conversion (initial screen); 19% isolated yield (alcohol), 16% isolated yield (N-oxide) | nih.gov |
| 3-Ethylpyridine | rAaeUPO-PaDa-I-H | (R)-1-(Pyridin-3-yl)ethanol, 1-(Pyridin-3-yl)ethan-1-one | 98% conversion | nih.gov |
| 2-n-Propylpyridine | rAaeUPO-PaDa-I-H | 1-(Pyridin-2-yl)propan-1-ol, 1-(Pyridin-2-yl)propan-2-ol, 2-n-Propylpyridine N-oxide | 32% yield (propan-1-ol), 14% yield (propan-2-ol), 51% yield (N-oxide) | nih.gov |
Table 1: Examples of Enzymatic Hydroxylation of Alkylpyridines.
Another relevant enzymatic system is the 4-hydroxypyridine-3-hydroxylase found in Agrobacterium sp., which hydroxylates 4-hydroxypyridine to pyridine-3,4-diol (B75182). This enzyme is a mixed-function mono-oxygenase requiring O2 and a cofactor like NADH or NADPH. nih.gov While this specific enzyme acts on an already hydroxylated pyridine, it exemplifies the principle of microbial enzymes in regioselectively hydroxylating the pyridine ring. nih.gov
Whole-cell biocatalysis offers a practical approach for the oxyfunctionalization of pyridine derivatives, as it avoids the need for enzyme purification and can handle cofactor regeneration internally. scispace.com Microorganisms that can degrade N-heterocyclic compounds are valuable sources for such biocatalytic processes. researchgate.net
A notable example is the use of Burkholderia sp. MAK1, a bacterium isolated from soil, which is capable of utilizing pyridin-2-ol as its sole carbon and energy source. researchgate.net Whole cells of this strain have demonstrated the ability to convert various pyridine derivatives into their hydroxylated counterparts. researchgate.netresearchgate.net Specifically, Burkholderia sp. MAK1 can transform different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. researchgate.net The system has also been shown to convert several methylpyridines into their corresponding N-oxides. researchgate.net This regioselective oxyfunctionalization is a promising method for preparing various pyridin-5-ols. researchgate.net
The application of whole-cell biocatalysts is particularly advantageous for producing aminopyridinols, for which chemical synthesis methods can be inefficient. researchgate.net The degradation of N-heterocyclic compounds through these biological pathways has gained significant attention in biotechnology as a starting point for synthesizing fine chemicals and pharmaceutical intermediates. researchgate.net
| Biocatalyst | Substrate Type | Product Type | Key Finding | Ref |
| Burkholderia sp. MAK1 | Pyridin-2-amines | 5-Hydroxy derivatives | Confirmed ability to convert various pyridin-2-amines. | researchgate.net |
| Burkholderia sp. MAK1 | Pyridin-2-ones | 5-Hydroxy derivatives | Good conversion ability demonstrated. | researchgate.net |
| Burkholderia sp. MAK1 | Methylpyridines | N-oxides | Several methylpyridines were successfully converted. | researchgate.net |
Table 2: Regioselective Functionalization with Whole-Cell Biocatalyst Burkholderia sp. MAK1.
Enzymatic Hydroxylation of Alkylpyridines
Advanced Synthetic Strategies and Process Intensification
To move from laboratory-scale synthesis to industrial production, advanced strategies focusing on efficiency, safety, and sustainability are crucial. Flow chemistry and atom-economical synthetic designs are at the forefront of this process intensification.
Flow chemistry, or continuous flow chemistry, involves performing chemical reactions in a continuously flowing stream within a tube or pipe reactor. amt.uksyrris.com This methodology offers significant advantages over traditional batch processing, including superior control over reaction parameters like temperature and mixing, enhanced safety, improved reproducibility, and easier scalability. amt.ukmdpi.com
The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling precise temperature control and the safe handling of highly exothermic reactions. syrris.commdpi.com This level of control often leads to higher yields, purities, and selectivity. amt.uk Furthermore, flow chemistry allows for the use of hazardous reagents or unstable intermediates with greater safety, as only small volumes are reacting at any given moment. mdpi.com
The development of continuous-flow protocols is increasingly common in the pharmaceutical industry for the synthesis of building blocks like pyridinols. researchgate.netacs.org By telescoping multiple reaction steps into a single, streamlined process, multistep continuous flow synthesis can significantly reduce manual labor and production time. acs.org The integration of biocatalysis with flow systems, known as flow biocatalysis, combines the benefits of both approaches, using immobilized enzymes to create highly efficient and sustainable manufacturing processes. acs.org
| Advantage | Description | Ref |
| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents and exotherms. | amt.ukmdpi.com |
| Precise Control | Superior management of temperature, pressure, and residence time leads to better selectivity and yield. | amt.ukmdpi.com |
| Scalability | Transition from lab to production scale is simplified by running the system for longer or using larger reactors. | syrris.com |
| Process Intensification | Multistep reactions can be combined ("telescoped") into a single continuous process. | acs.org |
| Automation | Allows for continuous, automated production with minimal manual intervention. | amt.uk |
Table 3: Key Advantages of Flow Chemistry in Chemical Synthesis.
Atom economy is a core principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. acs.org The goal is to design synthetic methods that maximize this incorporation, thereby minimizing waste. acs.orgjocpr.com A high atom economy is a hallmark of a sustainable and environmentally friendly process. jocpr.com
Traditional synthesis routes often generate significant waste, with environmental factors (E-factors)—the ratio of the mass of waste to the mass of product—being very high in the fine chemical and pharmaceutical industries. chemistryjournals.netchembam.com By contrast, atom-economical reactions, such as addition and rearrangement reactions, incorporate all or most reactant atoms into the product. numberanalytics.com
Developing sustainable routes for pyridinol synthesis involves selecting reactions with high atom economy and reducing the use of hazardous substances and auxiliary materials like solvents. acs.orgchemistryjournals.net Catalytic reactions are instrumental in enhancing atom economy as they allow reactions to proceed under milder conditions with greater selectivity and reduced waste. numberanalytics.com The adoption of green chemistry principles is not only beneficial for the environment but can also lead to economic advantages through reduced raw material consumption and waste disposal costs. chemistryjournals.net
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethylpyridin 4 Ol
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and characterizing the bonding framework of a molecule. nih.govedinst.com These methods are complementary; IR spectroscopy measures the absorption of infrared light by vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects scattering from vibrations that alter the polarizability of the molecule. nih.govedinst.com For molecules with a center of symmetry, some vibrations may be active in only one of the two techniques, a principle known as the rule of mutual exclusion. nih.gov
The vibrational spectrum of 2-Ethylpyridin-4-OL is characterized by distinct bands corresponding to the stretching and bending modes of its constituent functional groups. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign these experimental bands to specific molecular motions. nih.govresearchgate.net
Key vibrational modes for this compound include:
O-H and N-H Vibrations: The presence of the hydroxyl (-OH) group gives rise to a characteristic stretching vibration, typically observed in the region of 3400-3600 cm⁻¹. researchgate.net Due to tautomerism with its pyridone form, N-H stretching vibrations may also be present, usually in the 3300-3500 cm⁻¹ range. researchgate.net
C-H Vibrations: Aromatic C-H stretching modes from the pyridine (B92270) ring typically appear in the 3000-3100 cm⁻¹ region. researchgate.net The aliphatic C-H stretching vibrations of the ethyl group (CH₃ and CH₂) are found at slightly lower wavenumbers, generally between 2850 and 3000 cm⁻¹.
Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and bending vibrations. C=C and C=N stretching vibrations are typically observed in the 1400-1650 cm⁻¹ range. Ring breathing and other deformation modes occur at lower frequencies.
C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group is typically found in the 1200-1300 cm⁻¹ region.
A representative, generalized data table for characteristic vibrational modes is provided below. Actual experimental values can vary based on the sample phase (solid/liquid) and solvent.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Type |
| O-H Stretch | 3400 - 3600 | IR |
| N-H Stretch (pyridone tautomer) | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=C / C=N Ring Stretch | 1400 - 1650 | IR, Raman |
| C-O Stretch | 1200 - 1300 | IR |
A more precise assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis. nih.govresearchgate.net PED is a computational method, often performed alongside DFT calculations, that quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. nih.govresearchgate.net This allows for an unambiguous assignment of complex vibrational bands that arise from the coupling of multiple motions, which is common in the fingerprint region of the spectrum (below 1500 cm⁻¹). For instance, a single observed band might be described by PED as a mix of C-C stretching and C-H bending, providing a much more detailed picture than a simple group frequency assignment. Detailed interpretation of the vibrational spectra of related compounds, such as 2-ethylpyridine-4-carbothioamide, has been successfully performed using PED analysis based on DFT calculations. nih.govresearchgate.net
Interpretation of Characteristic Vibrational Modes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. emerypharma.com
¹H (proton) and ¹³C NMR spectra provide distinct signals for each chemically non-equivalent nucleus in this compound.
¹H NMR: The proton NMR spectrum will show signals for the aromatic protons on the pyridine ring, the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, and the hydroxyl (-OH) proton. The chemical shifts (δ) are influenced by the electron density around the protons. Aromatic protons typically resonate downfield (higher δ values, ~6.5-8.5 ppm) due to the ring current effect. The ethyl group protons will appear more upfield, with the -CH₂ group resonating at a higher chemical shift than the -CH₃ group due to its proximity to the electron-withdrawing pyridine ring. The -OH proton signal can be broad and its position is variable depending on concentration, solvent, and temperature. pitt.edu
¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments. The carbon atoms of the pyridine ring will appear in the aromatic region (typically 100-160 ppm). libretexts.org The carbon attached to the hydroxyl group (C4) will be significantly downfield due to the electronegativity of the oxygen atom. The two carbons of the ethyl group will appear in the aliphatic region (typically 10-40 ppm). libretexts.org
Conformational analysis can be inferred from coupling constants (J-values) in ¹H NMR and by observing changes in chemical shifts under different conditions. The rotation around the C-C bond of the ethyl group may be influenced by its interaction with the pyridine ring.
The following tables provide generalized, expected chemical shift ranges. Specific values depend on the solvent and experimental conditions. pitt.edu
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H (Ring) | 6.5 - 8.5 | Doublet, Singlet, etc. |
| -OH | Variable (e.g., 4.0 - 10.0) | Singlet (broad) |
| -CH₂- (Ethyl) | 2.5 - 3.0 | Quartet |
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C4 (C-OH) | 155 - 175 |
| Aromatic-C (Ring) | 110 - 160 |
| -CH₂- (Ethyl) | 20 - 30 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and revealing the molecule's connectivity. creative-biostructure.com
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). emerypharma.com For this compound, a cross-peak would be expected between the -CH₂ and -CH₃ protons of the ethyl group, confirming their connectivity. creative-biostructure.com Correlations between adjacent protons on the pyridine ring would also be visible.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms they are directly attached to. An HSQC spectrum would definitively link each proton signal (e.g., from the -CH₂ group) to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). libretexts.org It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC experiment could show a correlation from the -CH₂ protons to the C2 carbon of the pyridine ring, confirming the position of the ethyl substituent.
¹H and ¹³C NMR Chemical Shift Assignments and Conformational Analysis
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is used to confirm the molecular weight of the compound and to obtain structural information from its fragmentation pattern.
When this compound is analyzed by MS, it is first ionized to form a molecular ion (M⁺). chemguide.co.uk The m/z value of this ion corresponds to the molecular weight of the compound. The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is highly characteristic of the molecule's structure.
For this compound (Molecular Weight: 123.15 g/mol ), key fragmentation pathways would include:
Loss of the ethyl group: A common fragmentation is the cleavage of the bond between the ring and the ethyl group, resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would produce a fragment ion corresponding to the hydroxypyridine ring.
Loss of a methyl group: Cleavage of the C-C bond within the ethyl group can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in an [M-15]⁺ peak. savemyexams.com This is a very common fragmentation for ethyl-substituted compounds. chemguide.co.uk
Loss of CO: Pyridone-type structures can undergo a characteristic loss of carbon monoxide (CO, 28 Da).
A generalized table of expected fragments is shown below.
| m/z Value | Identity |
| 123 | [M]⁺ (Molecular Ion) |
| 108 | [M - CH₃]⁺ |
| 95 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 94 | [M - CH₂CH₃]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, allowing for the unambiguous confirmation of its elemental composition. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers are commonly employed. acs.orgrsc.org For this compound (C₇H₉NO), HRMS provides an experimentally determined mass that can be compared to the theoretically calculated value with a high degree of accuracy, typically within a few parts per million (ppm). The analysis also reveals the characteristic isotopic pattern, further confirming the compound's composition. acs.org
Table 1: Representative HRMS Data for this compound
| Parameter | Value |
| Formula | C₇H₉NO |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated m/z | 124.0757 |
| Measured m/z | 124.0755 |
| Mass Error | -1.6 ppm |
Note: The data in this table is representative and illustrates the precision of HRMS analysis.
Elucidation of Fragmentation Pathways
Mass spectrometry, particularly when coupled with techniques like collision-induced dissociation (MS/MS), provides critical information about a molecule's structure by analyzing its fragmentation patterns. acs.orgchemguide.co.uk The molecular ion of this compound is energetically unstable and can break apart into smaller, characteristic fragments. chemguide.co.uk
The fragmentation of pyridinol compounds is influenced by the tautomeric equilibrium between the pyridinol and pyridone forms. Common fragmentation pathways for alkylpyridines and their derivatives include:
Alpha-Cleavage: The most common fragmentation for alkyl-substituted rings involves the cleavage of the bond beta to the ring, leading to the loss of a methyl radical (CH₃•) from the ethyl group. This would result in a fragment ion with a mass loss of 15 Da.
Loss of Ethylene (B1197577): A McLafferty-type rearrangement can lead to the loss of an ethylene molecule (C₂H₄), resulting in a fragment with a mass loss of 28 Da. ajgreenchem.com
Loss of CO: The pyridone tautomer can undergo a characteristic fragmentation involving the loss of a neutral carbon monoxide (CO) molecule, also corresponding to a mass loss of 28 Da. acs.org This is a common pathway for pyridone and pyrone-containing structures.
Loss of Hydroxyl Radical: In some cases, particularly for 2-substituted pyridine N-oxides which share some structural similarities, the loss of a hydroxyl radical (•OH) can be observed. researchgate.net
Table 2: Plausible Mass Spectrometric Fragments of this compound
| m/z | Proposed Fragment | Neutral Loss | Fragmentation Pathway |
| 108 | [M - CH₃]⁺ | CH₃• | α-cleavage of ethyl group |
| 95 | [M - C₂H₅]⁺ | C₂H₅• | Loss of ethyl radical |
| 95 | [M - CO]⁺ | CO | From pyridone tautomer |
| 94 | [M - C₂H₄]⁺ | C₂H₄ | McLafferty Rearrangement |
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction Data Analysis
The process involves irradiating a single, high-quality crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. anton-paar.com The data is used to solve and refine the crystal structure, yielding precise atomic coordinates. rsc.org While specific data for this compound is not publicly available, analysis of its close structural isomer, 2-ethyl-6-methylpyridin-3-ol, reveals that such compounds often crystallize in common space groups like the monoclinic P2(1)/c. nih.gov This analysis confirms the planar nature of the pyridine ring and the geometry of its substituents.
Table 3: Representative Single Crystal X-ray Diffraction Data
| Parameter | Example Value |
| Compound | 2-ethyl-6-methylpyridin-3-ol |
| Formula | C₈H₁₁NO |
| Crystal System | Monoclinic |
| Space Group | P2(1)/c |
| a (Å) | 8.012 (1) |
| b (Å) | 12.345 (2) |
| c (Å) | 7.987 (1) |
| β (°) | 95.12 (3) |
| Volume (ų) | 785.1 (2) |
| Z | 4 |
| R-factor | ~0.04 |
Note: This data is for the structural isomer 2-ethyl-6-methylpyridin-3-ol and serves as a representative example. nih.gov
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H...π)
The crystal packing of pyridinol derivatives is heavily influenced by non-covalent intermolecular forces, which dictate the supramolecular architecture. researchgate.net
Hydrogen Bonding: The most significant interaction in pyridinols is typically hydrogen bonding involving the hydroxyl group and the pyridine nitrogen. nih.gov In the crystal structure of its isomer, strong intermolecular O-H···N hydrogen bonds link molecules together, forming polymeric chains. nih.gov This is a special, strong type of dipole-dipole interaction. libretexts.org
π-π Stacking: The aromatic pyridine rings can interact through π-π stacking. In copper complexes of 2-ethylpyridine (B127773), for instance, π-π stacking interactions with centroid-to-centroid separations of around 3.9 Å have been observed, linking molecules into dimers. rsc.org
C-H···π Interactions: Weaker C-H···π interactions also contribute to the stability of the crystal lattice. These can occur between the C-H bonds of the ethyl group and the aromatic π-system of an adjacent pyridine ring, helping to link molecular chains into layers. nih.gov
Table 4: Common Intermolecular Interactions in Pyridinol Crystal Structures
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |
| Hydrogen Bond | O-H | N (pyridine) | 2.7 - 2.9 | Links molecules into chains. nih.gov |
| Hydrogen Bond | N-H | O (carboxylate) | 2.6 - 2.8 | Occurs in salts with carboxylates. nih.gov |
| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.5 - 3.9 | Stacks aromatic rings. rsc.org |
| C-H···π | C-H (alkyl) | Pyridine Ring | ~3.5 | Links chains into sheets. nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy of Metal Complexes Incorporating this compound Ligands
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as transition metal ions. bruker.comnumberanalytics.com It is a powerful tool for studying the electronic structure and coordination environment of metal ions in complexes where this compound acts as a ligand. numberanalytics.com
When this compound coordinates to a paramagnetic metal ion, such as Copper(II), the resulting EPR spectrum provides valuable information. rsc.org The principal components of the g-tensor (g∥ and g⊥) and the hyperfine coupling constants (A) are extracted from the spectrum. These parameters are sensitive to the geometry of the metal center. For example, in Cu(II) complexes, g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, which is typical for square planar or square pyramidal geometries. rsc.org The EPR spectrum can also be used to investigate magnetic phenomena, such as antiferromagnetic coupling between metal centers in polynuclear complexes. rsc.org
Table 5: Representative EPR Parameters for a Cu(II) Complex
| Parameter | Description | Representative Value |
| g∥ | Parallel component of the g-tensor | 2.26 |
| g⊥ | Perpendicular component of the g-tensor | 2.06 |
| A∥ (G) | Parallel hyperfine coupling constant | 170 |
| Geometry Factor (g∥/A∥) | Indicator of distortion from planarity | ~133 cm |
Note: These values are representative for a Cu(II) complex with pyridine-type ligands and are indicative of a distorted square pyramidal geometry. rsc.org
Computational Chemistry and Theoretical Investigations of 2 Ethylpyridin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are essential for understanding the intrinsic properties of 2-Ethylpyridin-4-ol.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is favored for its balance of computational efficiency and accuracy. arxiv.org The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This is a critical step, as molecular parameters are dependent on the optimized geometry. orientjchem.org
| Parameter | Description | Typical Unit |
|---|---|---|
| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Angstrom (Å) |
| Bond Angle | The angle formed between three atoms across at least two bonds. | Degrees (°) |
| Dihedral Angle | The angle between two intersecting planes, often used to describe the conformation of a molecule. | Degrees (°) |
| Total Energy | The calculated total energy of the molecule in its optimized state. | Hartrees (a.u.) |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This charge transfer within the molecule is a fundamental aspect of its reactivity. researchgate.net The HOMO and LUMO energy levels for a given molecule can be reliably calculated using methods like DFT. rsc.org For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance, providing insight into its reactive behavior.
| Orbital/Concept | Description | Implication for Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as an electron donor. | Regions with high HOMO density are susceptible to electrophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; acts as an electron acceptor. | Regions with high LUMO density are susceptible to nucleophilic attack. |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A small gap indicates high reactivity and low kinetic stability. A large gap indicates high stability. researchgate.net |
Natural Bond Orbital (NBO) analysis provides a chemical picture of bonding and electron distribution in terms of localized Lewis-type structures (bonds and lone pairs). southampton.ac.uk It is a powerful tool for understanding the stability of a molecule arising from hyperconjugative interactions and charge delocalization. researchgate.netresearchgate.net
| Concept | Description | Significance |
|---|---|---|
| Donor-Acceptor Interaction | Interaction between a filled (donor) Lewis-type NBO and an empty (acceptor) non-Lewis NBO. | Reveals intramolecular charge transfer and hyperconjugative effects. researchgate.net |
| Stabilization Energy E(2) | The second-order perturbation theory estimate of the donor-acceptor interaction energy. uni-muenchen.de | A higher E(2) value indicates a stronger electronic interaction, leading to greater molecular stability. scienceacademique.com |
| Charge Delocalization | The distribution of electron density over several atoms in a molecule. | Enhances molecular stability. NBO analysis quantifies the specific orbital interactions responsible for this effect. researchgate.net |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Chemical Activity
Molecular Reactivity and Global Descriptors
Conceptual DFT provides a framework for defining and calculating chemical reactivity indices. arxiv.org These descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), are calculated from the energies of the frontier orbitals (HOMO and LUMO). scielo.br
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.
Global Electrophilicity (ω): Quantifies the ability of a species to accept electrons. scielo.br
These indices are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.
| Descriptor | Formula (Koopmans' Approximation) | Interpretation |
|---|---|---|
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Related to electronegativity; governs electron flow. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | A measure of stability; hard molecules are less reactive. |
| Global Electrophilicity (ω) | ω = μ² / (2η) | A measure of a molecule's ability to act as an electrophile. scielo.br |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule. reed.edu
Different colors on the MEP surface represent different potential values. wolfram.com Typically, regions of negative potential (shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-poor and are prone to nucleophilic attack. orientjchem.orgmdpi.com For this compound, an MEP map would likely show a negative potential around the oxygen and nitrogen atoms, indicating these as likely sites for interaction with electrophiles, while regions near hydrogen atoms would show positive potential.
Tautomerization Studies of Pyridinols
Pyridinols, including this compound, can exist in different tautomeric forms, most commonly the hydroxy-pyridine and the pyridone forms. Computational studies, often employing Density Functional Theory (DFT), are crucial in determining the relative stabilities of these tautomers and the energy barriers for their interconversion. wuxibiology.com The equilibrium between these forms is sensitive to environmental factors such as the solvent. wuxibiology.com For instance, in the case of 2-hydroxypyridine (B17775), the pyridone tautomer is better stabilized in polar solvents. wuxibiology.com Quantum chemical calculations can elucidate the structural differences between tautomers; for example, the C-C bond lengths in 2-hydroxypyridine are indicative of an aromatic system, whereas in the 2-pyridone form, they suggest localized single and double bonds. wuxibiology.com
Theoretical investigations into the tautomerization of similar pyridinol systems, like 2-amino-4-methylpyridine, have been performed using methods such as MP2 and DFT. researchgate.net These studies calculate the relative stabilities of different tautomers, with findings indicating that the canonical amino-hydroxy form is often the most stable. researchgate.net The energy barriers for processes like proton transfer and pyramidal inversion at the amino group can also be computed, providing insight into the dynamics of tautomerization. researchgate.net
Spectroscopic Property Simulations and Experimental Validation
Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for structural validation.
Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be calculated using quantum chemical methods like DFT. nih.govresearchgate.net The calculated wavenumbers and intensities are often in good agreement with experimental spectra, aiding in the detailed assignment of vibrational modes. nih.gov Potential Energy Distribution (PED) analysis is commonly used to provide a detailed interpretation of the vibrational spectra. nih.gov
For related molecules, such as 2-ethylpyridine-4-carbothioamide, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set have been shown to produce theoretical spectra that coincide satisfactorily with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman spectra. nih.gov This agreement between theoretical and experimental spectra provides confidence in the calculated molecular geometry and vibrational modes. nih.govresearchgate.net The correlation between theoretical and experimental wavenumbers is often linear, further validating the computational approach. researchgate.net
The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for confirming molecular structures. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for computing ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net
Theoretical calculations of NMR chemical shifts for compounds with similar structural motifs have demonstrated good correlation with experimental data. nih.govnih.gov For instance, in the study of 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol tetraphenylborate, DFT simulations at the B3LYP/6-311G(d,p) level provided theoretical ¹H-NMR data that correlated well with experimental observations. researchgate.net The use of computational methods to predict NMR spectra can help in the assignment of experimental signals and provide strong evidence for the proposed molecular structure. mdpi.comcsic.es
Below is a table showcasing typical theoretical versus experimental NMR data for a related pyridinol derivative, illustrating the utility of this comparative approach.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| H-x | 7.85 | 7.92 |
| H-y | 7.21 | 7.29 |
| C-z | 145.3 | 146.1 |
| C-w | 128.9 | 129.5 |
This table is illustrative and based on typical data from computational studies of similar compounds. Actual values for this compound would require specific experimental and computational analysis.
Theoretical Prediction of Vibrational Spectra and Comparison with Experimental Data
Advanced Bonding Analysis and Intermolecular Interactions
To gain a deeper understanding of the electronic structure and non-covalent interactions of this compound, advanced computational techniques are employed.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonding and intermolecular interactions. nih.gov QTAIM analysis identifies bond critical points (BCPs) and bond paths, providing quantitative measures of interaction strength through parameters like the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP. nih.govresearchgate.net
In studies of related pyridoxine (B80251) complexes, QTAIM has been used to identify and characterize weak to moderate hydrogen bonds that are crucial for the stability of the molecular complex. nih.govnih.gov The topological parameters derived from QTAIM provide insights into the nature of chemical bonds within the molecule.
The table below presents typical topological parameters obtained from a QTAIM analysis for different types of interactions.
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |
| Covalent Bond | ~0.2-0.3 | < 0 |
| Hydrogen Bond | ~0.01-0.04 | > 0 |
| van der Waals | ~0.001-0.01 | > 0 |
This table provides representative values to illustrate the application of QTAIM analysis.
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and understand weak interactions, such as hydrogen bonds and van der Waals forces, which are essential for molecular stability and crystal packing. nih.govjussieu.fr NCI analysis is based on the electron density and its reduced density gradient. jussieu.fr The results are often presented as 3D isosurfaces, where the color scale indicates the type and strength of the interaction. mdpi.com
For instance, in a pyridine (B92270) Schiff base, NCI analysis corroborated the presence of a strong intramolecular hydrogen bond. mdpi.com Similarly, in a pyridoxine-tetraphenylborate ion-pair complex, NCI plots, along with Reduced Density Gradient (RDG) analysis, revealed that van der Waals forces are essential for the complex's stability. nih.govnih.gov These analyses provide a visual and intuitive understanding of the non-covalent interactions governing the molecular architecture. jussieu.fr
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Thermodynamic Characterization of this compound and its Interactions
The thermodynamic properties of a molecule are fundamental to understanding its stability, reactivity, and phase behavior. For this compound, a comprehensive thermodynamic characterization involves determining key state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters govern the spontaneity of processes involving the compound and its interactions with its environment. Computational chemistry provides powerful tools to predict these properties, often complementing experimental data. researchgate.netajol.info
Research Findings on Thermodynamic Parameters
Detailed experimental thermochemical data, such as the standard enthalpy of formation (ΔfH⦵) for this compound, are not extensively reported in publicly accessible literature. The standard enthalpy of formation represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their most stable states under standard conditions (usually 298.15 K and 1 bar). wikipedia.orglibretexts.org This value is crucial for calculating the heat of reaction for any process involving the compound.
Theoretical methods, such as ab initio quantum calculations (like G4 theory) and Density Functional Theory (DFT), are commonly employed to calculate thermodynamic properties with a high degree of accuracy. ajol.inforesearchgate.net These calculations determine the molecule's total electronic energy, from which the enthalpy of formation can be derived. aip.org While specific G4 or DFT calculations for this compound are not detailed in the surveyed literature, such studies would typically yield data similar to that presented in the conceptual table below. The presence of solvent molecules can influence the crystal lattice and result in unique values for internal energy, enthalpy, and entropy. google.com
Conceptual Table of Thermodynamic Properties
This table illustrates the typical thermodynamic parameters that are determined through computational and experimental studies. The values are hypothetical and serve to represent the type of data generated in a thermodynamic analysis.
| Thermodynamic Property | Symbol | Typical Unit | Description |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | kJ/mol | The heat change when 1 mole of the substance is formed from its elements in their standard states in the gaseous phase. wikipedia.org |
| Standard Molar Entropy (gas) | S°(g) | J/(mol·K) | The entropy content of 1 mole of the substance at standard state in the gaseous phase. |
| Heat Capacity at Constant Pressure (gas) | Cp(g) | J/(mol·K) | The amount of heat required to raise the temperature of 1 mole of the substance by 1 Kelvin at constant pressure in the gaseous phase. |
| Gibbs Free Energy of Formation (gas) | ΔfG°(g) | kJ/mol | The free energy change when 1 mole of the substance is formed from its elements in their standard states in the gaseous phase. |
Intermolecular Interactions
The structure of this compound, featuring a polar hydroxyl group, a nitrogen atom in the pyridine ring, and a nonpolar ethyl group, allows for a variety of intermolecular interactions that dictate its physical properties. These forces hold multiple molecules together. libretexts.org
Hydrogen Bonding : This is the most significant intermolecular force for this compound. utexas.edu The hydroxyl (-OH) group can act as a hydrogen bond donor, while the electronegative oxygen atom and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. saskoer.caharvard.edu This strong type of dipole-dipole interaction leads to the formation of molecular aggregates, such as polymeric chains, as observed in the crystal structures of similar compounds like 2-ethyl-6-methylpyridin-3-ol. nih.govresearchgate.net The energy of hydrogen bonds can be substantial, significantly influencing properties like boiling point and solubility. utexas.edu
Dipole-Dipole Interactions : As a polar molecule, this compound exhibits dipole-dipole interactions arising from the electrostatic attraction between the partial positive and partial negative ends of adjacent molecules. saskoer.calibretexts.org The permanent dipole is a result of the uneven distribution of electrons due to the electronegative oxygen and nitrogen atoms.
π-π Stacking Interactions : The aromatic pyridine ring can engage in π-π stacking interactions with neighboring rings. These interactions, arising from the alignment of the π-electron systems, contribute to the stability of the crystal structure, as seen in related copper(II) complexes of 2-ethylpyridine (B127773). rsc.org
C-H···π and C-H···O Interactions : Weaker hydrogen bonds, such as those involving carbon-hydrogen bonds as donors (C-H···π and C-H···O), can also play a role in stabilizing the three-dimensional structure. nih.gov For instance, interactions between methylene (B1212753) C-H groups and pyridine rings have been observed in related structures. nih.govresearchgate.net
Table of Intermolecular Interactions in this compound
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Relative Strength | Significance |
| Hydrogen Bonding (O-H···N) | Hydroxyl (-OH) | Pyridine Nitrogen (N) | Strong | Primary interaction dictating molecular association and crystal packing. nih.gov |
| Hydrogen Bonding (O-H···O) | Hydroxyl (-OH) | Hydroxyl Oxygen (O) | Strong | Contributes to the formation of hydrogen-bonded networks. researchgate.net |
| Dipole-Dipole Interactions | Entire Molecule | Entire Molecule | Moderate | Influences boiling point and solubility in polar solvents. libretexts.org |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Moderate to Weak | Stabilizes crystal lattice through aromatic ring stacking. rsc.org |
| Van der Waals Forces | Entire Molecule | Entire Molecule | Weak | Contributes to overall intermolecular attraction. saskoer.ca |
| C-H···π Interactions | Ethyl/Ring C-H | Pyridine Ring | Very Weak | Provides additional stabilization to the crystal structure. nih.gov |
Mechanistic Investigations of Biological Activities of 2 Ethylpyridin 4 Ol and Its Derivatives Non Clinical
Enzyme Inhibition Mechanisms
Derivatives of 2-Ethylpyridin-4-OL have been studied for their potential to inhibit various enzymes that are critical for the survival and proliferation of pathogenic organisms and for their role in certain diseases.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Pathways
Cholinesterase inhibitors prevent the breakdown of acetylcholine (B1216132), a vital neurotransmitter. nih.gov This action is a key therapeutic strategy for conditions like Alzheimer's disease, where there is a deficiency in cholinergic transmission. nih.gov Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are involved in acetylcholine hydrolysis. nih.gov While AChE is the primary enzyme for this function, BChE levels are notably higher in the brains of Alzheimer's patients, making dual or selective BChE inhibition a valuable therapeutic approach. nih.gov
Pyridine (B92270) derivatives, a class to which this compound belongs, have been investigated as cholinesterase inhibitors. For instance, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs demonstrated inhibitory activity against both AChE and BChE in the low micromolar range. researchgate.net Similarly, various other heterocyclic structures, including those with a pyridine scaffold, are known to interact with the active sites of these enzymes. researchgate.net
The inhibitory mechanism often involves the binding of the inhibitor to the active site of the cholinesterase enzyme. Kinetic studies on some inhibitor compounds have shown they can bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE and BChE. researchgate.net For example, certain lupinine (B175516) triazole derivatives have been identified as mixed-type AChE inhibitors, indicating they bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Molecular docking studies help to visualize these interactions, showing how the chemical structure of the inhibitor fits into the enzyme's active site. mdpi.commdpi.com
Research on various heterocyclic compounds has yielded specific inhibitory data. The table below summarizes the inhibitory concentrations (IC50) for selected derivative classes against AChE and BChE.
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 | mdpi.com |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0–277.5 | mdpi.com |
| (5‐(2‐chlorophenyl)isoxazol‐3‐yl)(4‐phenylpiperazin‐1‐yl)methanone | AChE | 21.85 | researchgate.net |
| (5‐phenylisoxazol‐3‐yl)(4‐phenylpiperazin‐1‐yl)methanone | BChE | 51.66 | researchgate.net |
| 4′-O-(α-l-rhamnopyranosyl)-3,3′,4-tri-O-methylellagic acid | AChE | 10.1 | nih.gov |
| 3,3′,4-tri-O-methylellagic acid | AChE | 10.7 | nih.gov |
| 3′-angeloyl-4′-(2-methylbutyryl)khellactone (PJ13) | AChE | 9.28 | nih.gov |
| Pyrrole (B145914) derivatives (3o, 3p, 3s) | BChE | 1.71-5.37 | nih.gov |
Topoisomerase I and II Inhibitory Mechanisms
Topoisomerases are essential enzymes that manage the topological state of DNA, making them critical targets for anticancer and antibacterial agents. phcogrev.comwikipedia.org Topoisomerase inhibitors can act as either suppressors, which prevent the enzyme from binding to DNA, or as poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA damage and cell death. phcogrev.comwikipedia.org
Derivatives of pyridines and related heterocyclic structures have shown activity as topoisomerase inhibitors. For example, olivacine, a pyridocarbazole alkaloid, and its derivatives are known to inhibit topoisomerase II and intercalate into DNA. nih.gov The mechanism involves the stabilization of the topoisomerase II-DNA complex. nih.gov Similarly, camptothecin (B557342) and its derivatives are well-known inhibitors of topoisomerase I, trapping the enzyme-DNA cleavage complex. nih.gov
The development of resistance to existing topoisomerase inhibitors has driven research into new chemical scaffolds. While direct studies on this compound are not prevalent in the search results, the broader class of pyridine-containing compounds continues to be an area of interest for developing novel topoisomerase inhibitors.
Interference with Mycolic Acid Synthesis
Mycolic acids are long-chain fatty acids that are a crucial component of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov The synthesis of mycolic acids is a complex process involving multiple enzymes, which are attractive targets for new anti-tuberculosis drugs. nih.govjyoungpharm.org
Several established anti-tuberculosis drugs, such as isoniazid, target the fatty acid synthase-II (FAS-II) system, which is responsible for elongating the meromycolate chain of mycolic acids. nih.govjyoungpharm.org Other key enzymes in this pathway include the β-ketoacyl-ACP synthases (KasA and KasB) and polyketide synthase 13 (Pks13). nih.govjyoungpharm.org
Research has shown that certain pyridine derivatives can exhibit antimycobacterial activity. nih.gov While the precise mechanism for many of these compounds is still under investigation, interference with mycolic acid synthesis is a plausible mode of action. For example, a pyrrole derivative, BM212, has been shown to inhibit the transport of trehalose (B1683222) monomycolate (TMM) by targeting the MmpL3 transporter, which is essential for mycolic acid export to the cell wall. nih.gov Recently designed benzimidazole (B57391) derivatives have shown promise by targeting Pks13, effectively disrupting mycolic acid synthesis. jyoungpharm.org The inhibition of these essential pathways compromises the integrity of the mycobacterial cell wall, leading to bacterial death. jyoungpharm.org
Antimicrobial Mechanisms of Action
Beyond specific enzyme inhibition, this compound derivatives have demonstrated broader antimicrobial activities, including the disruption of the bacterial cell wall and the prevention of biofilm formation.
Disruption of Bacterial Cell Wall Synthesis
The bacterial cell wall, primarily composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic stress. researchgate.netlibretexts.org Antibiotics that inhibit cell wall synthesis are among the most effective antibacterial agents. nih.govmdpi.com This inhibition can occur at various stages of peptidoglycan synthesis. libretexts.org For example, β-lactam antibiotics inhibit the final transpeptidation step, while glycopeptide antibiotics like vancomycin (B549263) block the transfer of peptidoglycan precursors. libretexts.orgnih.gov
Quaternary ammonium (B1175870) compounds (QACs), which can be synthesized from pyridoxine (B80251) (a related pyridine derivative), have shown significant antibacterial activity. researchgate.net One proposed mechanism for these compounds is damage to the cell wall, potentially associated with the removal of Ca²⁺ ions from the bacterial membrane. researchgate.net This disruption of the cell envelope can lead to the arrest of intracellular activities and ultimately cell death. researchgate.net Gram-positive bacteria are often more susceptible to these compounds than Gram-negative bacteria, a difference attributed to the latter's protective outer membrane. researchgate.net
Inhibition of Biofilm Formation
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. researchgate.net Bacteria within biofilms are notoriously resistant to antibiotics and host immune responses. nih.govresearchgate.net Therefore, compounds that can inhibit biofilm formation or disperse existing biofilms are of great interest.
Derivatives of 2,4-disubstituted pyridines have been shown to be effective against biofilm-forming tubercle bacilli. nih.govfrontiersin.org In one study, two such pyridine derivatives demonstrated significant bactericidal activity against Mycobacterium tuberculosis within biofilms. nih.govfrontiersin.org The table below shows the effect of two pyridine derivatives on the viability of mature M. tuberculosis biofilms. frontiersin.org
| Compound | Concentration (µg/ml) | Reduction in Biofilm Viability (%) | Reference |
| Compound 11 | 0.2 | ~13 | nih.gov |
| 0.4 | ~24 | nih.gov | |
| 0.6 | ~30 | nih.gov | |
| Compound 15 | 0.3 | ~21 | nih.gov |
| 0.6 | ~26 | nih.gov | |
| 1.5 | ~40 | nih.gov |
Furthermore, these compounds were also found to inhibit the initial development of biofilms when added to the growth media. nih.govfrontiersin.org The ability to both prevent biofilm formation and act on mature biofilms highlights the potential of pyridine derivatives as effective antimicrobial agents against persistent bacterial infections. nih.govfrontiersin.org
Antifungal and Antiviral Activity Mechanisms
The precise mechanisms underlying the antifungal and antiviral activities of this compound are not extensively detailed in the available literature. However, research on related pyridine derivatives provides insights into potential pathways. Pyridine-containing compounds are known to exhibit a range of biological activities, and their mechanisms of action can be multifaceted. frontiersin.orgnih.gov
Antifungal Mechanisms:
The antifungal action of pyridine derivatives may involve the disruption of fungal cell membrane integrity. For instance, some derivatives cause wrinkling of fungal hyphae, leading to folds and breakage, which suggests interference with cell wall or membrane formation. nih.gov Another potential mechanism is the inhibition of key fungal enzymes. For example, some 1,2,4-oxadiazole (B8745197) derivatives containing pyridine moieties have been designed as inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. mdpi.com Molecular docking studies of these compounds have shown interactions with amino acid residues in the active site of SDH, supporting this proposed mechanism. mdpi.com Furthermore, some pyridine derivatives have demonstrated potent activity against Candida albicans, with minimum inhibitory concentrations (MIC) indicating significant efficacy. nih.govresearchgate.net The generation of reactive oxygen species (ROS) has also been identified as a potential antifungal mechanism for some imidazole (B134444) derivatives, a related heterocyclic class. mdpi.com
Antiviral Mechanisms:
The antiviral mechanisms of pyridine derivatives are diverse and can target various stages of the viral life cycle. mdpi.com These can include:
Inhibition of viral entry: Some compounds can block the adsorption, internalization, or uncoating of the virus, preventing it from releasing its genetic material into the host cell. mdpi.comfrontierspartnerships.org
Inhibition of viral replication: This can involve targeting viral enzymes essential for replication, such as RNA-dependent RNA polymerase. frontierspartnerships.org
Modulation of host factors: Some antiviral compounds target host cell proteins that the virus hijacks for its own replication, such as phosphatidylinositol-4 kinase III beta (PI4KB). frontierspartnerships.org
While the specific antiviral mechanism for this compound is not yet elucidated, the structural similarities to other antiviral pyridines suggest it could operate through one or more of these pathways. researchgate.net Further research is required to pinpoint the exact molecular targets and mechanisms.
Antioxidant Properties and Radical Scavenging Pathways
Hydroxypyridinone derivatives, a class to which this compound belongs, are recognized for their antioxidant properties, which are largely attributed to their ability to chelate metal ions and scavenge free radicals. nih.govresearchgate.net The antioxidant capacity stems from the α-hydroxyketone moiety, which can exhibit catechol-like behavior due to tautomerism, enhancing both its chelating and radical scavenging capabilities. nih.gov
The primary mechanisms of radical scavenging by phenolic compounds, including hydroxypyridinones, are:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant transfers an electron to the radical, followed by the transfer of a proton. mdpi.comscielo.org.mx
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. mdpi.com
The dominant pathway is influenced by factors such as the solvent's pH. scielo.org.mx For instance, in some phenolic compounds, HAT is the major mechanism at lower pH, while SET becomes more significant at higher pH. scielo.org.mx
The radical scavenging activity of hydroxypyridinone derivatives has been experimentally confirmed using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govnih.gov In this assay, the disappearance of the deep purple color of the DPPH radical indicates the antioxidant's ability to donate a hydrogen atom or an electron. nih.govnih.gov Computational studies using Density Functional Theory (DFT) have further elucidated the structure-activity relationships, showing that the stability of the resulting antioxidant radical (ArO•) is crucial for its efficacy. nih.gov The delocalization of the unpaired electron in the radical, which can be analyzed by examining the singly occupied molecular orbital (SOMO), is a key indicator of this stability. nih.gov
Metal Chelation and Interaction with Biological Systems
The structure of this compound, particularly the hydroxyl group on the pyridine ring, allows for the chelation of metal ions. cymitquimica.comrsc.org This property is a significant aspect of its interaction with biological systems. Pyridine-based alcohols can coordinate with metal ions in different ways, including acting as monodentate ligands through the nitrogen atom or as chelating and bridging ligands through both the nitrogen and deprotonated oxygen atoms. rsc.org
Hydroxypyridinone (HOPO) derivatives are well-established metal chelators, initially developed to address iron overload conditions. The 3-hydroxy-4-pyridinone structure provides a bidentate binding site with a high affinity for various metal ions, including iron(III) and copper(II). The introduction of substituents, such as the ethyl group in this compound, can modulate the compound's solubility and metal-binding kinetics.
The ability to chelate metal ions is biologically significant for several reasons:
Inhibition of Metalloenzymes: By binding to the metal cofactor of an enzyme, these compounds can inhibit its activity.
Reduction of Oxidative Stress: Metal ions like iron and copper can participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. nih.gov By sequestering these metal ions, chelating agents can prevent the formation of these damaging radicals, thus contributing to their antioxidant effect. nih.govbiotechstudies.org
The interaction of pyridine derivatives with biological systems is not limited to metal chelation. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridine ring itself can engage in π-π stacking and hydrophobic interactions with protein residues. acs.org
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands like this compound to biological targets. acs.orgnih.gov These methods provide insights into the specific interactions that stabilize the ligand-target complex, which is crucial for understanding the compound's mechanism of action.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This allows for the identification of key binding interactions, such as:
Hydrogen Bonds: These are formed between hydrogen bond donors and acceptors on the ligand and the protein. tainstruments.com The hydroxyl group of this compound is a potential hydrogen bond donor. cymitquimica.com
Hydrophobic Interactions: Nonpolar regions of the ligand and protein tend to associate, driven by the hydrophobic effect. The ethyl group and the pyridine ring of this compound can participate in such interactions. frontiersin.org
π-π Stacking: The aromatic pyridine ring can stack with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. acs.org
van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. nih.gov
The characterization of active site interactions involves identifying the specific amino acid residues of the target protein that interact with the ligand. core.ac.uk For example, in docking studies of pyridine derivatives with various cancer-related proteins, specific interactions with residues like TYR97, PRO82, VAL87, and LYS91 have been identified. acs.org The types of interactions observed include π-H interactions involving the pyridine ring and hydrogen bonds formed by substituent groups. acs.org
Binding affinity, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the ligand-target interaction. researchgate.net Molecular docking programs use scoring functions to estimate the binding affinity, with lower scores generally indicating stronger binding. researchgate.net For instance, docking studies of pyridine derivatives against colon cancer targets have yielded binding scores ranging from -9.4430 to -8.0733 kcal/mol, which correlated with their experimentally observed anticancer activity. acs.org
Isothermal titration calorimetry (ITC) is an experimental technique that can directly measure the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). tainstruments.com This data provides a comprehensive thermodynamic profile of the binding interaction and can be used to validate and refine computational models. tainstruments.com
Elucidation of Ligand-Target Binding Interactions
Investigation of Cytotoxicity Mechanisms in Model Cell Lines (Non-Human)
The cytotoxicity of pyridine derivatives has been investigated in various non-human cell lines to understand their potential as therapeutic agents, particularly in cancer research. The mechanisms of cytotoxicity can be diverse and may involve the induction of apoptosis (programmed cell death), cell cycle arrest, or the generation of reactive oxygen species (ROS).
For example, copper(II) complexes with 2-(hydroxyethyl)pyridine have been shown to induce cell death in a human prostate carcinoma cell line (DU-145) with a simultaneous decrease in mitochondrial membrane potential and a high level of ROS generation. rsc.org This suggests that the cytotoxic mechanism involves the induction of oxidative stress and mitochondrial dysfunction.
In other studies, the cytotoxicity of pyridine derivatives has been evaluated against various cancer cell lines, including human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF7), and human embryonic kidney (HEK293T) cells. rsc.orgacs.org The observed cytotoxicity often correlates with the compound's ability to interact with specific molecular targets, as predicted by molecular docking studies. acs.org For instance, the low anticancer activity of some pyridine derivatives against the MCF-7 cell line was consistent with their poor interaction with the target protein in docking simulations. acs.org
Modulation of Mitochondrial Membrane Potential
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. A stable potential is essential for ATP synthesis, the primary energy currency of the cell. Disruptions in ΔΨm are an early hallmark of mitochondrial dysfunction and can trigger programmed cell death, or apoptosis.
Research conducted on 2-ethylpyridine (B127773) (2-EP), a structural analog of this compound, has shed light on its impact on mitochondrial integrity. In a study utilizing human retinal pigment epithelial (ARPE-19) cells, exposure to 2-EP led to a significant decrease in the mitochondrial membrane potential. researchgate.net This effect was observed using the JC-1 assay, a common method for measuring ΔΨm. researchgate.net The reduction in ΔΨm indicates a loss of mitochondrial function, which is a key step in the induction of apoptosis. researchgate.net The disruption of this potential is a central feature of mitochondrial health and is crucial for various cellular processes, including the generation of reactive oxygen species and calcium signaling. thermofisher.comfrontiersin.org
| Key Finding | Model System | Method | Outcome | Reference |
| Decreased Mitochondrial Membrane Potential | Human Retinal Pigment Epithelial (ARPE-19) cells | JC-1 Assay | Significant reduction in ΔΨm upon exposure to 2-ethylpyridine. | researchgate.net |
| Mitochondrial Damage | Human Retinal Pigment Epithelial (ARPE-19) cells | MitoTracker Green Dye | Decreased fluorescence, indicating mitochondrial damage and loss. | researchgate.net |
Reactive Oxygen Species (ROS) Generation Pathways
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). While they are natural byproducts of cellular metabolism and play roles in cell signaling, their overproduction leads to oxidative stress, a condition that can damage lipids, proteins, and DNA. nih.govmdpi.com Mitochondria are a primary source of endogenous ROS production. mdpi.comsmw.ch
The investigation into 2-ethylpyridine revealed its capacity to induce oxidative stress by elevating the levels of ROS and reactive nitrogen species (RNS). researchgate.net In the study with ARPE-19 cells, treatment with 2-EP resulted in a significant increase in ROS/RNS levels, as measured by a 2',7'-dichlorodihydrofluorescein (B1593923) diacetate dye assay. researchgate.net This elevation in oxidative stress is closely linked to the observed mitochondrial dysfunction and subsequent cell death. researchgate.net
The generation of ROS can occur through various enzymatic pathways, with mitochondria and NADPH oxidases being major contributors. nih.govmdpi.com An imbalance between ROS production and the cell's antioxidant defense systems triggers oxidative stress, which is implicated in numerous disease pathologies. nih.gov The increased ROS levels following 2-EP exposure suggest an interference with these delicate redox homeostatic mechanisms. researchgate.net
| Key Finding | Model System | Method | Outcome | Reference |
| Increased ROS/RNS Levels | Human Retinal Pigment Epithelial (ARPE-19) cells | 2',7'-dichlorodihydrofluorescein diacetate dye assay | Significant elevation of ROS/RNS levels after 2-ethylpyridine treatment. | researchgate.net |
| Induction of Oxidative Stress | Human Retinal Pigment Epithelial (ARPE-19) cells | Multiple assays | 2-ethylpyridine treatment induced cell death associated with oxidative stress and mitochondrial dysfunction. | researchgate.net |
Degradation Pathways and Environmental Fate of 2 Ethylpyridin 4 Ol Non Toxicological Aspects
Biodegradation Processes
The breakdown of organic compounds by microorganisms is a key process in environmental detoxification. The biodegradation of pyridine (B92270) and its derivatives can occur under both aerobic and anaerobic conditions, involving a variety of bacteria, fungi, and enzymes. nih.govnih.gov The rate of transformation is often dependent on the nature and position of substituents on the pyridine ring. nih.gov
Microbial Degradation Mechanisms: Aerobic and Anaerobic Pathways
Microbial degradation of pyridine compounds can proceed through different mechanisms depending on the availability of oxygen. nih.govnih.gov
Aerobic Pathways: In the presence of oxygen, the initial attack on the pyridine ring often involves hydroxylation. asm.org For some pyridine derivatives, this hydroxylation can lead to the formation of di- or trihydroxypyridine intermediates. nih.gov For instance, the degradation of 4-hydroxypyridine (B47283) by Agrobacterium sp. is initiated by hydroxylation to form pyridine-3,4-diol (B75182). ias.ac.in Another common aerobic strategy is the oxidation of alkyl side chains. asm.org For example, some bacteria can oxidize the methyl group of 3-methylpyridine (B133936) to a hydroxymethyl group. asm.org
Anaerobic Pathways: Under anaerobic conditions, the degradation of the pyridine ring is also possible. asm.orgnih.gov Some anaerobic pathways involve a reductive mechanism, where the pyridine ring is partially reduced before cleavage. ias.ac.in For example, the metabolism of nicotinic acid by Clostridium species follows a reductive pathway. ias.ac.in Denitrifying bacteria have also been shown to mineralize pyridine under anaerobic conditions. asm.org
While specific studies on 2-Ethylpyridin-4-ol are limited, the degradation patterns of similar alkylated hydroxypyridines suggest that both ring hydroxylation and side-chain oxidation are plausible initial steps in its aerobic biodegradation. Anaerobic degradation would likely proceed through a reductive pathway.
Identification of Key Metabolites and Intermediates
The identification of metabolites is crucial for elucidating degradation pathways. For pyridine compounds, a variety of intermediates have been identified.
During the aerobic degradation of pyridine by Arthrobacter sp., succinic acid semialdehyde has been identified as an intermediate product. asm.org In the degradation of 2-picolinic acid, 6-hydroxypicolinic acid and 3,6-dihydroxypicolinic acid have been isolated. asm.org The degradation of 4-hydroxypyridine by Agrobacterium sp. yields pyridine-3,4-diol, which is then cleaved to produce 3-formiminopyruvate and subsequently pyruvate, formate, and ammonia (B1221849). ias.ac.in
In the case of the pesticide chlorpyrifos, which contains a trichlorinated pyridine moiety, one of its degradation metabolites is 3,5,6-trichloropyridin-2-ol. nih.gov A study on the biodegradation of 4-methylpyridine (B42270) by Arthrobacter sp. identified 4-methylpyridin-2-ol as a metabolite. researchgate.net
Based on these findings for structurally related compounds, potential metabolites from the degradation of this compound could include further hydroxylated ethyl-pyridinol species or products resulting from the oxidation of the ethyl group, such as (4-hydroxypyridin-2-yl)ethanol or 2-(4-hydroxypyridin-2-yl)acetic acid. Subsequent ring cleavage would lead to smaller aliphatic molecules.
Table 1: Examples of Metabolites in the Biodegradation of Pyridine Derivatives
| Parent Compound | Microorganism | Key Metabolite(s) |
| Pyridine | Arthrobacter sp. | Succinic acid semialdehyde asm.org |
| 2-Picolinic Acid | Bacillus sp. | 6-Hydroxypicolinic acid, 3,6-dihydroxypicolinic acid asm.org |
| 4-Hydroxypyridine | Agrobacterium sp. | Pyridine-3,4-diol, 3-Formiminopyruvate ias.ac.in |
| 4-Methylpyridine | Arthrobacter sp. KM-4MP | 4-Methylpyridin-2-ol researchgate.net |
| Chlorpyrifos | Aspergillus sydowii | 3,5,6-trichloropyridin-2-ol nih.gov |
Enzymatic Systems Involved in Pyridine Ring Cleavage (e.g., C-2–C-3 cleavage)
The cleavage of the stable pyridine ring is a critical step in its biodegradation and is catalyzed by specific enzymatic systems. researchgate.net Monooxygenases and dioxygenases are frequently involved in the initial hydroxylation and subsequent ring-opening reactions under aerobic conditions. nih.gov
A well-documented mechanism for pyridine ring cleavage occurs between the C-2 and C-3 positions. asm.org In some bacteria, this cleavage is catalyzed by a two-component flavin-dependent monooxygenase system. asm.org For instance, the degradation of pyridine by an Arthrobacter species involves the cleavage of the ring between C-2 and C-3 to yield a semialdehyde, which is then hydrolyzed to formamide (B127407) and succinate (B1194679) semialdehyde. asm.org
In the degradation of 4-hydroxypyridine, a labile dioxygenase cleaves the resulting pyridine-3,4-diol between the C-2 and C-3 positions. ias.ac.in Similarly, the metabolism of 2,5-dihydroxypyridine (B106003) involves a 2,5-dihydroxypyridine oxidase that cleaves the ring to yield maleamate. ias.ac.in
For this compound, it is plausible that after initial enzymatic modifications (such as further hydroxylation), a dioxygenase would catalyze the cleavage of the pyridine ring, likely adjacent to one of the existing hydroxyl groups to facilitate the reaction.
Abiotic Degradation Pathways
In addition to microbial processes, abiotic factors such as sunlight and reactive chemical species in the environment can contribute to the degradation of organic compounds.
Photochemical Transformation and Photolysis Products
Photodegradation, the breakdown of molecules by light, is a significant abiotic degradation pathway for many organic compounds, including pyridine derivatives. espublisher.comnih.gov The rate and products of photolysis can be influenced by the presence of photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO). espublisher.comresearchgate.net
Studies on the photodegradation of pyridine have shown that it can be effectively mineralized in the presence of a photocatalyst and sunlight. espublisher.com The mechanism often involves the generation of highly reactive hydroxyl radicals which then attack the pyridine ring. espublisher.com The degradation of 1,4-dihydropyridine (B1200194) compounds, for example, can lead to the aromatization of the pyridine ring as a primary photoproduct. nih.gov
The position and number of nitrogen atoms in the heterocyclic ring can influence the rate of photodegradation. nih.gov For this compound, direct photolysis or photocatalyst-mediated degradation would likely involve initial attack on the pyridine ring, potentially leading to hydroxylated intermediates and eventual ring cleavage.
Hydroxyl Radical-Initiated Reactions in the Atmosphere and Aqueous Phase
The hydroxyl radical (•OH) is a highly reactive oxidant that plays a major role in the degradation of organic compounds in both the atmosphere and in aqueous environments. wikipedia.orgnist.gov It is often referred to as the "detergent" of the troposphere. wikipedia.org
In the atmosphere, the reaction with hydroxyl radicals is often the primary removal pathway for many volatile organic compounds. wikipedia.org The reaction typically begins with the abstraction of a hydrogen atom or the addition of the hydroxyl radical to an unsaturated bond. wikipedia.orgnist.gov
In the aqueous phase, hydroxyl radicals are also potent oxidants. diva-portal.org The reaction rates of hydroxyl radicals with organic compounds in water are typically very high. nih.gov For many aromatic compounds, the reaction is initiated by the addition of the hydroxyl radical to the aromatic ring. nist.gov The degradation of organic films at the air-water interface by aqueous-phase hydroxyl radicals has been shown to be an atmospherically relevant process. diva-portal.org
For this compound, reaction with hydroxyl radicals in both the atmosphere and water would be a significant degradation pathway. The reaction would likely proceed via addition of the hydroxyl radical to the pyridine ring or hydrogen abstraction from the ethyl group, leading to a cascade of reactions resulting in mineralization.
Environmental Transport and Attenuation Mechanisms
The movement of this compound through soil, water, and air is controlled by its physical and chemical properties, which dictate how it partitions between different environmental compartments. Key mechanisms that attenuate its transport include sorption to soil and sediment, which in turn influences its leaching potential and mobility. Complexation with naturally occurring substances can also significantly affect its transport and bioavailability.
Sorption and Desorption Dynamics in Soil and Aquatic Environments
Sorption, the process by which a chemical binds to solid particles such as soil or sediment, is a critical factor controlling its concentration in the aqueous phase and thus its mobility. The extent of sorption is influenced by soil properties like organic carbon content, clay content, and pH, as well as the chemical's own properties. charite.de
For ionizable compounds like this compound, pH is a master variable. The pKa of the pyridine ring determines the compound's charge state. At a pH below its pKa, the pyridine nitrogen becomes protonated, forming a cation. This cationic form generally adsorbs more strongly to negatively charged soil organic matter and clay surfaces through cation exchange mechanisms. charite.denih.gov
Quantitative sorption is often described by the soil-water distribution coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). Due to the absence of specific data for this compound, data for analogous pyridinol and pyridine compounds are presented below. For example, 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a major degradation product of the insecticide chlorpyrifos, is a pyridinol for which mobility data exists. epa.gov Studies on 2-methylpyridine (B31789) also provide insight into the sorption behavior of alkylated pyridines. charite.de
Table 2: Soil Sorption Coefficients for Pyridine Analog Compounds
| Compound | Soil Type(s) | Freundlich Kads (L/kg) | Koc (L/kg) | Mobility Class | Reference(s) |
|---|---|---|---|---|---|
| 3,5,6-Trichloro-2-pyridinol (TCP) | Sand, Sandy Loam, Silt Loam, Clay Loam | 0.53 - 1.95 | Not Reported | Very Mobile | epa.gov |
| 2-Methylpyridine | 5 Eurosoils (0.33-1.85% OC; pH 5.2-8.6) | 0.08 - 6.52 | 4 - 215 | Very High to Moderate | charite.de |
| Pyridine | Not Specified | Not Reported | 30 | Very High | rsc.org |
Desorption studies indicate the reversibility of the sorption process. For some related compounds, sorption has been found to be relatively reversible, suggesting that the bound chemical can be released back into the soil solution if environmental conditions change. epa.gov
Leaching Potential and Mobility Assessment in Environmental Matrices
The leaching potential of a chemical describes its likelihood of moving downward through the soil profile and potentially reaching groundwater. This mobility is inversely related to its sorption affinity; compounds with low Koc values tend to be more mobile. rsc.orgcdc.gov
Based on the Koc values of analogs like pyridine (Koc ≈ 30) and 2-methylpyridine (Koc ≈ 4-215), it can be inferred that this compound is likely to have very high to moderate mobility in soils. rsc.orgcharite.de Its high water solubility further suggests a potential for mobility in the environment. jubilantingrevia.comfoodb.ca The actual mobility, however, will be highly dependent on the specific soil characteristics, particularly pH and organic matter content. In acidic soils where the compound is more likely to be in its cationic form, mobility would be reduced due to stronger sorption. nih.gov Conversely, in neutral to alkaline soils, the neutral form would dominate, leading to weaker sorption and higher leaching potential. charite.de
The degradate 3,5,6-trichloro-2-pyridinol (TCP) is considered very mobile in a range of soil types, indicating that pyridinol compounds can possess significant leaching potential. epa.gov However, field studies have also shown that even mobile metabolites can sometimes remain confined to the upper soil layers, suggesting other attenuation processes may be at play. nih.govweriguam.org
Table 3: Mobility Assessment Based on Analog Koc Values
| Compound | Koc Range (L/kg) | Mobility Classification | Potential for Leaching | Reference(s) |
|---|---|---|---|---|
| Pyridine | ~30 | Very High | High | rsc.orgnih.gov |
| 2-Methylpyridine | 4 - 215 | Very High - Moderate | High to Moderate | charite.de |
| 3,5,6-Trichloro-2-pyridinol (TCP) | Kads: 0.53-1.95 | Very Mobile | High | epa.gov |
Mobility classification is based on established schemes where Koc <50 is very high, 50-150 is high, and 150-500 is moderate.
Complexation with Organic Matter and Mineral Surfaces
In soil and aquatic systems, this compound can interact with natural components, which can sequester the molecule and reduce its mobility and bioavailability. The primary binding partners are natural organic matter and mineral surfaces. princeton.edu
Complexation with Organic Matter: Dissolved and particulate organic matter (DOM and POM) are rich in functional groups, such as carboxylic and phenolic moieties, that can bind with organic pollutants. nsf.gov For this compound, the key interaction sites are the nitrogen atom in the pyridine ring and the hydroxyl (-OH) group. These sites can participate in hydrogen bonding with the functional groups on organic matter. Furthermore, these groups can form complexes with metal ions that are themselves bound to the organic matter, creating ternary complexes. nih.govresearchgate.net
Complexation with Mineral Surfaces: Mineral surfaces, such as clays (B1170129) and metal oxides (e.g., iron and aluminum oxides), possess charged surfaces and hydroxyl groups that can interact with organic molecules. carnegiescience.eduuni-jena.de The interaction of pyridine derivatives with these surfaces is strongly pH-dependent. The nitrogen atom of the pyridine ring can form hydrogen bonds with surface silanol (B1196071) groups (-SiOH) on silica (B1680970) and clay minerals. charite.de At pH values below the mineral's point of zero charge and the compound's pKa, electrostatic attraction between the cationic pyridinium (B92312) ion and the negatively charged mineral surface would enhance sorption. scielo.br The hydroxyl group of this compound provides an additional site for hydrogen bonding or the formation of inner-sphere or outer-sphere complexes with the mineral surface. princeton.edu
Table 4: Potential Interaction Mechanisms of this compound with Environmental Surfaces
| Functional Group | Environmental Surface | Potential Interaction Mechanism | pH Dependence |
|---|---|---|---|
| Pyridine Nitrogen | Organic Matter | Hydrogen Bonding | Moderate |
| Mineral Surfaces (Clays, Oxides) | Hydrogen Bonding, Cation Exchange (if protonated), Lewis acid-base interaction | High | |
| Hydroxyl (-OH) Group | Organic Matter | Hydrogen Bonding | Moderate |
| Mineral Surfaces (Clays, Oxides) | Hydrogen Bonding, Ligand Exchange (Complexation) | High | |
| Ethyl (-CH2CH3) Group | Organic Matter | Hydrophobic Partitioning | Low |
Applications in Materials Science and Catalysis
2-Ethylpyridin-4-OL as a Building Block in Materials Synthesis
The structure of this compound offers multiple avenues for its incorporation into advanced materials. The hydroxyl group can be functionalized, while the pyridine (B92270) nitrogen provides a coordination site, making it a versatile component for supramolecular chemistry, polymers, and electronic materials. chim.itbeilstein-journals.org
Design and Synthesis of Supramolecular Assemblies and Macrocycles
The field of supramolecular chemistry leverages non-covalent interactions, such as hydrogen bonding and metal coordination, to construct large, well-organized structures from smaller molecular building blocks. qucosa.de Pyridin-4-ol and its derivatives are excellent candidates for this purpose due to their inherent ability to form predictable and strong intermolecular connections. chim.itqucosa.de
The pyridin-4-ol moiety can participate in robust hydrogen-bonding networks. For instance, the O–H⋯N interaction between the hydroxyl group of one molecule and the pyridine nitrogen of another can lead to the formation of extended chains or more complex assemblies. iucr.org Furthermore, the presence of the 2,6-diamino-4-hydroxypyridine structure, a related scaffold, demonstrates a clear donor-acceptor-donor (DAD) hydrogen-bonding pattern, enabling the formation of triple hydrogen-bonded complexes with complementary counterparts. qucosa.de This capacity for self-assembly is crucial for creating materials with unique properties, such as self-healing polymers. qucosa.de
Macrocycles—large cyclic molecules—are another key area where pyridinol units are employed. researchgate.net These structures have applications in chemical sensing, environmental remediation, and the creation of supramolecular polymers. researchgate.net The synthesis of macrocycles can be challenging, but strategies using pre-organized building blocks or coordination-driven self-assembly with metal ions have proven effective. mdpi.comnih.gov Pyridine-containing linkers are reacted with metal-based building blocks to form discrete organometallic macrocycles and cages. mdpi.com The geometry and size of the final structure can be controlled by the choice of the building blocks and linkers. mdpi.com Derivatives of this compound could be designed as one of these building blocks, with the pyridine ring providing the necessary coordination geometry for the assembly of complex, functional macrocyclic structures. mdpi.comrsc.org
| Macrocycle Type | Building Blocks | Key Interactions | Potential Application |
| Organometallic Rectangle | Half-sandwich rhodium corners, bis(pyridin-4-yl) linkers | Coordination-driven self-assembly | Host-guest chemistry mdpi.com |
| Hybrid P-N Macrocycle | Pre-arranged P-N fragments with hydroxyl-functionalized aryl groups | Covalent bond formation, hydrogen bonding | Largest-in-class cavity area nih.gov |
| Self-Healing Network | 4-hydroxy-2,6-diamido pyridine, Uracil counterpart | Triple hydrogen bonding (DAD-ADA) | Self-healing rubbers qucosa.de |
| Porphyrin-Related Macrocycle | Carbazole (B46965) and pyridine units | Aryl-aryl bond formation, metal coordination | Neutral metal complexes rsc.org |
Incorporation into Functional Polymers and Hybrid Materials
The integration of specific functional units into polymers and hybrid materials is a powerful strategy for creating materials with tailored properties. Pyridine derivatives are widely used for this purpose, and this compound offers a dual functionality for incorporation. digitellinc.com
Functional Polymers: The hydroxyl group of this compound can be used to chemically graft the molecule onto a polymer backbone, or the entire molecule can act as a monomer in polymerization reactions. For example, 4-pyridine functionalized monomers have been successfully polymerized using Ring-Opening Metathesis Polymerization (ROMP), a technique tolerant of various functional groups. digitellinc.com This allows for the creation of metallopolymers where metal complexes can be attached to the pyridine units after polymerization, with applications in drug delivery and photodynamic therapy. digitellinc.com The combination of polymers with dyes, including those based on pyridine structures, is also a significant field, leading to materials used in analytics and gas separation. mdpi.com
Hybrid Materials: Organic-inorganic hybrid materials combine the distinct properties of both components to achieve synergistic effects. mdpi.comrsc.org this compound can be used to functionalize inorganic surfaces like silica (B1680970) or metal oxide nanoparticles. This can be achieved by covalently attaching the molecule, for instance, through its hydroxyl group. These pyridine-functionalized surfaces can then be used to anchor metal nanoparticles, creating sophisticated catalysts. mdpi.comrsc.org In another approach, graphene-based materials have been functionalized with pyridine ligands to coordinate with metalloporphyrin centers, resulting in hybrid materials with enhanced electrocatalytic activity. mdpi.com The pyridine unit helps prevent the aggregation of graphene sheets and improves electron transfer, demonstrating the synergistic function of the components. mdpi.com
| Material Type | Components | Method of Integration | Application |
| Metallopolymers | Cyclic alkene, 4-pyridine monomer | Ring-Opening Metathesis Polymerization (ROMP) | Drug delivery, Catalysis digitellinc.com |
| Graphene-MOF Hybrid | Graphene, Pyridine ligands, Fe-porphyrin MOF | Covalent attachment of pyridine to porphyrin centers | Electrocatalysis (HER, ORR) mdpi.com |
| Magnetic Hybrid Catalyst | Fe3O4 nanoparticles, Silica, Amine-functionalized Schiff base | Immobilization of copper complex on magnetic support | Synthesis of heterocycles rsc.org |
| Luminescent Hybrid | Silica gel, Aminosilanes, Lanthanide complexes | Covalent linking to functionalized silica surface | Phosphors, Optical materials researchgate.net |
Development of Electronic and Optical Materials (e.g., OLEDs)
Pyridine-containing compounds are crucial in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). chim.it They are used in various layers of the OLED device, including as host materials, charge transport materials, and as ligands in the light-emitting phosphorescent metal complexes. mdpi.commdpi.com
In phosphorescent OLEDs (PhOLEDs), an emissive dopant is dispersed within a host material to prevent efficiency losses from aggregation. mdpi.com A good host material must have a higher triplet energy than the emitter, good thermal stability, and balanced charge transport properties. mdpi.com Bipolar host materials, which contain both electron-donating and electron-accepting fragments, are particularly effective. The carbazole unit is a common electron donor, while the pyridine ring is an effective electron-accepting fragment. mdpi.com Derivatives of this compound could be incorporated into such bipolar host structures.
Furthermore, cyclometalated iridium(III) complexes are among the most successful emitters in PhOLEDs. The ligands in these complexes play a critical role in determining the emission color, efficiency, and stability of the device. rsc.org Ligands incorporating fused pyridine and carbazole units have been used to create highly efficient blue and green-yellow emitting Ir(III) complexes. rsc.org These complexes achieve high external quantum efficiencies (EQE) and exhibit narrow emission bandwidths, which is important for display applications. rsc.org The this compound scaffold could be modified to create novel cyclometalating ligands for such applications.
| Host/Emitter Material | Role in OLED | Key Performance Metric | Device Color |
| Carbazolyl/Pyridinyl Derivative | Bipolar Host Material | High glass transition temp. (>150 °C) | Green mdpi.com |
| (pyidcz)₂Ir(tmd) | Phosphorescent Emitter | EQE: 21.2%, FWHM: 33 nm | Blue-Green rsc.org |
| (tfpyidcz)₂Ir(tmd) | Phosphorescent Emitter | EQE: 24.0%, ηc: 78.4 cd A⁻¹ | Yellow-Green rsc.org |
| ZnStq_OCH₃:PVK | Active Emissive Layer | Brightness: 2244 cd/m², Turn-on: 6.94 V | Yellow mdpi.com |
Catalytic Applications of this compound Derivatives and Complexes
The ability of the pyridine ring to coordinate to transition metals makes it a "privileged" scaffold in catalysis. researchgate.netwikipedia.org The this compound structure offers a combination of a nitrogen donor, a potentially anionic oxygen donor (after deprotonation), and tunable steric properties, making its derivatives highly promising for catalytic applications.
Ligand Design in Metal-Catalyzed Organic Reactions
Effective ligand design is central to controlling the activity and selectivity of metal catalysts. Pyridine-based ligands are ubiquitous in homogeneous catalysis. researchgate.netmdpi.com The 2-pyridonate framework (the tautomer of 2-hydroxypyridine) is particularly versatile, as the oxygen atom can act as a cooperative proton-responsive site. rsc.org This "metal-ligand cooperation" can facilitate key steps in a catalytic cycle, such as the cleavage of H-H, N-H, or O-H bonds. mdpi.comrsc.org
For a this compound based ligand, several features are noteworthy:
Coordination: The pyridine nitrogen is a strong donor site for a wide range of transition metals, including Ru, Rh, Ir, Fe, and Cu. researchgate.netmdpi.comnih.gov
Proton-Responsive Site: The 4-hydroxyl group can be deprotonated to form a pyridin-4-olate. While not directly adjacent to the metal like in 2-pyridonates, this anionic oxygen can influence the electronic properties of the metal center through the pyridine ring or participate in second-coordination-sphere interactions, such as hydrogen bonding with substrates.
Steric and Electronic Tuning: The ethyl group at the 2-position provides steric bulk near the metal center, which can be used to control substrate access and influence selectivity. The electronic properties of the ligand can be further tuned by adding other substituents to the pyridine ring.
Chelation: By introducing another donor group elsewhere on the molecule, derivatives of this compound can be converted into bidentate or tridentate "pincer" ligands. Pincer ligands form highly stable complexes that are desirable for robust catalytic applications. mdpi.com
Chiral versions of pyridine-based ligands are extensively used in asymmetric catalysis to produce enantiomerically pure molecules, which is of paramount importance in the pharmaceutical industry. researchgate.netbeilstein-journals.org Chiral centers can be introduced into the substituents of a this compound derivative to create ligands for asymmetric transformations like hydrogenations, additions, and substitutions. researchgate.net
Role in Homogeneous and Heterogeneous Catalysis
Complexes derived from this compound can function as catalysts in both homogeneous and heterogeneous settings.
Homogeneous Catalysis: In a homogeneous system, the catalyst is dissolved in the same phase as the reactants. mdpi.com Iridium and Ruthenium complexes featuring pyridinol-derived ligands have shown high activity in reactions like the hydrogenation of CO₂ to formic acid and the reverse dehydrogenation reaction, which are relevant for hydrogen storage. mdpi.comacs.org The proton-responsive nature of the pyridinol ligand is often key to the catalytic mechanism, enabling metal-ligand cooperation. mdpi.comrsc.org For example, in the hydrogenation of esters, a dearomatization-aromatization sequence of the pyridine ring allows the ligand to actively participate in the catalytic cycle. mdpi.com
Heterogeneous Catalysis: While homogeneous catalysts are often highly selective, their separation from the product can be difficult. Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), solve this problem. nih.gov There are several strategies to "heterogenize" a homogeneous catalyst based on a this compound complex:
Immobilization on Supports: The complex can be anchored to a solid support like silica, alumina, or a polymer resin. nih.govnsf.gov The hydroxyl group of the this compound ligand provides a convenient handle for covalent grafting onto a functionalized support.
Incorporation into Frameworks: Pyridine-containing building blocks can be used to synthesize porous Covalent Triazine Frameworks (CTFs). mdpi.com These materials can then act as a solid matrix for catalytically active metal species, combining the activity of the metal with the stability and porosity of the framework. mdpi.com
Surface Modification: Surfaces can be modified with molecules that mimic ligands. For example, supported ionic liquid phases (SILPs) or self-assembled monolayers can create a specific chemical environment on a support material to stabilize metal nanoparticles and tailor their catalytic properties for selective hydrogenations. nih.govnih.gov Pyridine-functionalized modifiers can be used in this context. nih.gov
These approaches bridge the gap between homogeneous and heterogeneous catalysis, aiming to combine the high selectivity of molecular catalysts with the practical advantages of solid catalysts. nsf.govnsf.gov
Future Research Directions and Concluding Remarks
Advancements in Targeted Synthesis and Derivatization
The future development of applications for 2-Ethylpyridin-4-ol hinges on the ability to synthesize it and its derivatives with high precision and efficiency. While specific protocols for this compound are not widely documented, established methods for analogous pyridine (B92270) compounds offer clear pathways for future synthetic chemistry.
Future research should focus on adapting and optimizing these known strategies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are a cornerstone in pyridine chemistry and could be employed to introduce the ethyl group or other functionalities onto a pre-existing pyridin-4-ol ring. researchgate.net Conversely, constructing the pyridine ring itself through multi-component reactions, like the Bohlmann-Rahtz pyridine synthesis, offers a versatile approach starting from simpler acyclic precursors. jchemrev.comjchemrev.com This method involves the condensation of an enamine with an ethynylketone, providing a powerful tool for creating substituted pyridines. jchemrev.com
Derivatization will be key to tuning the compound's properties. The hydroxyl group at the 4-position is a prime site for modification, such as esterification or etherification, which can alter solubility, reactivity, and biological interactions. ontosight.ai Additionally, functionalization of the pyridine ring, for instance through electrophilic iodination followed by further cross-coupling, could yield a diverse library of this compound derivatives for screening and application development. acs.org
Table 1: Potential Synthetic Strategies for this compound and its Derivatives
| Synthetic Strategy | Description | Potential Application for this compound | Reference |
|---|---|---|---|
| Bohlmann-Rahtz Synthesis | Condensation of an α,β-unsaturated amine with an ethynylketone to form a substituted pyridine ring. | A primary route to construct the core this compound scaffold from acyclic starting materials. | jchemrev.com |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. | Introduction of the ethyl group at the 2-position of a 4-hydroxy-2-halopyridine, or derivatization of a halogenated this compound. | researchgate.net |
| Esterification/Etherification | Reaction at the hydroxyl group to form an ester or ether linkage. | To create prodrugs or modify physicochemical properties like lipophilicity. vulcanchem.com | ontosight.ai |
| Electrophilic Halogenation | Introduction of a halogen (e.g., iodine) onto the pyridine ring. | Creation of an intermediate for further functionalization via cross-coupling reactions. | acs.org |
| S-Alkylation | Reaction of a pyridinethione precursor with an alkyl halide. | If synthesized from a thione analogue, this allows for the introduction of various side chains. | acs.org |
Integration of Multi-Omics Approaches in Mechanistic Biological Studies
Should this compound or its derivatives be identified as biologically active, understanding their mechanism of action will be paramount. Multi-omics, the integration of data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic, systems-level view of cellular responses to a chemical compound. genexplain.com This approach moves beyond a single target hypothesis to uncover the complex network of interactions that drive a biological phenotype. genexplain.com
Future research could employ a multi-omics workflow to investigate the effects of this compound. For example, if the compound shows antimicrobial properties, as other alkyl pyridinols have nih.gov, a study could involve treating a bacterial culture (e.g., Staphylococcus aureus) with the compound. nih.gov Subsequent analysis would include:
Transcriptomics (RNA-Seq): To identify which genes are up- or down-regulated in response to the compound, pointing to affected pathways.
Proteomics: To measure changes in protein expression, confirming the effects observed at the transcript level and identifying post-translational modifications.
Metabolomics: To analyze shifts in cellular metabolites, revealing disruptions in metabolic pathways.
Integrating these datasets can reveal the compound's mechanism of action, such as cell membrane disruption or inhibition of a specific metabolic pathway. nih.gov This comprehensive understanding is crucial for optimizing the compound's structure and predicting potential off-target effects.
Table 2: Conceptual Framework for a Multi-Omics Study of this compound
| Omics Layer | Technique | Objective | Potential Insights |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing | Profile changes in gene expression upon exposure. | Identification of stress response genes, metabolic pathway disruption, and regulatory network activation. |
| Proteomics | Mass Spectrometry (e.g., SWATH-MS) | Quantify changes in the cellular proteome. | Validation of transcriptomic data; identification of changes in protein abundance related to the mechanism of action. |
| Metabolomics | LC-MS/GC-MS | Analyze changes in small molecule metabolite levels. | Pinpointing specific enzymatic inhibitions or metabolic bottlenecks caused by the compound. |
| Data Integration | Pathway Analysis, Network Biology | Combine all data layers to build a comprehensive model. | Elucidation of the complete mechanism of action, identification of primary targets and secondary effects. genexplain.com |
Development of Predictive Models for Environmental Fate
The potential release of any new chemical into the environment necessitates a thorough evaluation of its fate and persistence. For this compound, where empirical data is lacking, the development of predictive computational models is a critical first step. Quantitative Structure-Activity Relationship (QSAR) models are well-established tools for predicting the environmental behavior of organic compounds based on their molecular structure. researchgate.net
Future work should focus on creating and validating a QSAR model for this compound. This involves using software like the EPI (Estimation Programs Interface) Suite™, which has been used to model the properties of other alkyl pyridines by using representative structures like 2-ethyl-4-methylpyridine. canada.cacanada.ca Key parameters to model include:
Persistence: Predicting the compound's half-life in water, soil, and air. Alkyl pyridines are generally expected to be persistent. canada.ca
Bioaccumulation: Estimating the potential for the compound to accumulate in living organisms.
Mobility: Predicting how the compound will move through soil and potentially leach into groundwater, based on its water solubility and soil adsorption coefficient (Koc).
These in silico predictions provide essential preliminary data for risk assessment. However, they must be followed by experimental validation to confirm the model's accuracy. researchgate.net This involves laboratory studies measuring biodegradability, soil adsorption-desorption, and hydrolysis rates under various environmental conditions.
Table 3: Key Parameters for Predictive Environmental Fate Modeling of this compound
| Parameter | Description | Modeling Approach | Significance |
|---|---|---|---|
| Biodegradation | The breakdown of the compound by microorganisms. | QSAR-based models (e.g., BIOWIN) predict probability and rate of biodegradation. | Determines persistence in soil and water. canada.ca |
| Soil Adsorption Coefficient (Koc) | The tendency of the compound to bind to organic matter in soil. | Models based on octanol-water partition coefficient (Kow) and molecular structure. | Predicts mobility and potential for groundwater contamination. |
| Atmospheric Oxidation | The rate of degradation in the atmosphere by radicals (e.g., OH). | AOPWIN™ model predicts the atmospheric half-life. | Determines atmospheric persistence and long-range transport potential. canada.ca |
| Hydrolysis | The breakdown of the compound in water. | Models can predict hydrolysis rates at different pH levels. | Important for compounds with functional groups susceptible to hydrolysis, like esters. |
Exploration of Novel Material and Catalytic Applications
The pyridine scaffold is a remarkably versatile building block in materials science and catalysis. researchgate.net The specific arrangement of the ethyl group and the hydroxyl function in this compound presents opportunities for its use in creating novel functional materials and catalysts.
Catalytic Applications: Pyridinols and their deprotonated form, pyridonates, are excellent ligands for transition metals. rsc.org The nitrogen atom and the hydroxyl group can coordinate with a metal center, and this cooperativity can be critical for high catalytic performance. rsc.org Future research could explore this compound as a ligand in catalysts for various transformations, such as hydrofunctionalization or oxidation reactions. Furthermore, certain pyridinols, particularly those with chalcogen substituents, have shown exceptional, regenerable antioxidant activity, acting as catalytic chain-breaking antioxidants that can outperform traditional phenols like α-tocopherol. researchgate.netacs.org Investigating derivatives of this compound for similar catalytic antioxidant cycles is a promising research avenue.
Material Science Applications: Organic compounds are central to the development of advanced materials with tailored electronic, optical, or mechanical properties. researchgate.net Pyridine derivatives are used in the synthesis of polymers, organic semiconductors, and functional dyes. The structure of this compound could be incorporated as a monomer into polymers or serve as a precursor for materials with specific properties. For instance, its ability to form hydrogen bonds and engage in π-stacking could be exploited in the design of self-assembling materials or liquid crystals.
Table 4: Potential Applications in Material Science and Catalysis
| Application Area | Potential Role of this compound | Rationale/Key Structural Features | Reference |
|---|---|---|---|
| Homogeneous Catalysis | Ligand for transition metal complexes. | N,O-chelation capability of the pyridinol structure can stabilize and activate metal centers for catalytic reactions. | rsc.org |
| Catalytic Antioxidants | Core scaffold for radical-scavenging compounds. | The pyridinol moiety is known to be an effective peroxyl radical quencher, and its activity can be enhanced via derivatization. | researchgate.netacs.org |
| Functional Polymers | Monomer unit in polymerization reactions. | The hydroxyl group provides a reactive site for incorporation into polyester (B1180765) or polyurethane backbones. | researchgate.net |
| Organic Electronics | Building block for organic semiconductors or dyes. | The aromatic pyridine ring is an electronically active component that can be modified to tune optical and electronic properties. | ontosight.ai |
Bridging the Gap between Computational Predictions and Experimental Validation
A recurring theme across all future research directions is the synergy between computational modeling and experimental work. High-throughput computational screening can rapidly identify promising candidates and predict their properties, but these predictions must be anchored in reality through empirical testing. acs.org This iterative cycle of prediction and validation is essential for efficient and targeted research.
For this compound, the path forward involves:
Computational Prediction: Using methods like Density Functional Theory (DFT) and QSAR to predict properties such as reactivity, thermodynamic stability, ADME (absorption, distribution, metabolism, and excretion) profiles, potential biological targets, and environmental fate. researchgate.netchemmethod.com
Experimental Validation: Synthesizing the compound and its most promising derivatives and then performing targeted experiments to verify the computational predictions. This includes spectroscopic characterization, measuring reaction kinetics, conducting in vitro biological assays, and performing standardized environmental tests. chemmethod.comresearchgate.netmdpi.com
For example, if computational docking suggests this compound binds to a specific enzyme, this hypothesis must be tested with an in vitro enzyme inhibition assay. chemmethod.com Similarly, if QSAR models predict a certain rate of biodegradation, this must be confirmed with a standardized test like OECD 301. canada.ca This rigorous validation ensures that the computational models are reliable and that research efforts are focused on experimentally viable avenues.
Table 5: Bridging Computational and Experimental Approaches
| Property of Interest | Computational Method | Experimental Validation Technique | Reference |
|---|---|---|---|
| Chemical Reactivity | Density Functional Theory (DFT) calculation of orbital energies. | Kinetic studies of specific reactions; spectroscopic monitoring of reaction intermediates. | researchgate.net |
| Biological Activity | Molecular Docking, Pharmacophore Modeling. | In vitro enzyme assays, cell-based viability assays, antimicrobial susceptibility testing. | chemmethod.commdpi.com |
| Redox Potential | DFT with a polarizable continuum model (PCM). | Cyclic Voltammetry (CV) using an internal reference. | acs.org |
| Environmental Persistence | QSAR models (e.g., EPI Suite™). | Standardized biodegradability tests (e.g., OECD 301). | canada.ca |
| Helical Structure | Ab initio computational modeling. | X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy. | rsc.org |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Ethylpyridin-4-OL with optimal purity?
- Methodology : Synthesis typically involves pyridine functionalization via alkylation or hydroxylation reactions. For example, ethylation of pyridin-4-ol derivatives under controlled conditions (e.g., using ethyl halides in basic media like NaH/DMF at 60–80°C). Purification requires column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
- Key Parameters : Monitor reaction progress via TLC, optimize stoichiometry to minimize byproducts (e.g., over-alkylation), and confirm purity via HPLC (>95%) and NMR (absence of extraneous peaks) .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodology :
- Spectroscopy : / NMR to confirm ethyl and hydroxyl group positions. Compare chemical shifts with analogous pyridine derivatives (e.g., 2-(2-Hydroxyethyl)pyrimidin-4-ol ).
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity assessment.
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., m/z 139.1 [M+H]) .
- Validation : Cross-reference data with published spectra of structurally similar compounds (e.g., 4-allyl-1,3-dimethylpiperidin-4-ol) .
Q. What are common challenges in isolating this compound from reaction mixtures?
- Methodology : Challenges include co-elution with byproducts (e.g., unreacted pyridin-4-ol). Mitigate via:
- pH Adjustment : Use acidic extraction (pH 3–4) to protonate the pyridine nitrogen, enhancing solubility in organic phases.
- Derivatization : Convert hydroxyl groups to silyl ethers (e.g., TMSCl) to improve chromatographic separation .
Advanced Research Questions
Q. How can researchers investigate the tautomeric behavior of this compound in solution?
- Methodology :
- Variable-Temperature NMR : Analyze chemical shift changes (e.g., hydroxyl proton exchange) across 25–80°C to identify tautomeric equilibria.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict stability of keto-enol forms .
- Validation : Compare results with analogous systems like 2-(4-Ethynylpyridin-2-yl)propan-2-ol, where tautomerism affects reactivity .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Meta-Analysis : Systematically compare datasets across studies (e.g., IC values in enzyme inhibition assays) using PRISMA guidelines .
- Experimental Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control variables like solvent effects .
Q. How to design experiments probing the role of this compound in metal coordination chemistry?
- Methodology :
- Titration Studies : UV-Vis spectroscopy to monitor ligand-metal binding (e.g., with Cu or Fe) at varying pH.
- X-ray Crystallography : Co-crystallize this compound with metal salts to determine coordination geometry .
- Controls : Include ethyl-free analogs (e.g., pyridin-4-ol) to isolate steric/electronic effects of the ethyl group .
Methodological Best Practices
- Reproducibility : Document experimental conditions in detail (solvent grades, instrument calibration) as per Beilstein Journal guidelines .
- Data Reporting : Use PubChem-standardized formats for spectral data and physicochemical properties (e.g., logP, TPSA) .
- Conflict Resolution : Apply BMC Medical Research Methodology frameworks to address discrepancies in biological or synthetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
